molecular formula C42H88N+ B14596628 N,N,N-Trioctyloctadecan-1-aminium CAS No. 60054-44-6

N,N,N-Trioctyloctadecan-1-aminium

Cat. No.: B14596628
CAS No.: 60054-44-6
M. Wt: 607.2 g/mol
InChI Key: LPMHGBWHKMXALV-UHFFFAOYSA-N
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Description

N,N,N-Trioctyloctadecan-1-aminium is a quaternary ammonium salt characterized by a central nitrogen atom bonded to three octyl (C₈H₁₇) groups and one octadecyl (C₁₈H₃₇) group. The compound’s structure imparts significant hydrophobicity due to its long alkyl chains, making it suitable for applications such as phase-transfer catalysis, surfactant formulations, and ionic liquids .

Properties

CAS No.

60054-44-6

Molecular Formula

C42H88N+

Molecular Weight

607.2 g/mol

IUPAC Name

octadecyl(trioctyl)azanium

InChI

InChI=1S/C42H88N/c1-5-9-13-17-21-22-23-24-25-26-27-28-29-30-34-38-42-43(39-35-31-18-14-10-6-2,40-36-32-19-15-11-7-3)41-37-33-20-16-12-8-4/h5-42H2,1-4H3/q+1

InChI Key

LPMHGBWHKMXALV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trioctyloctadecan-1-aminium typically involves the quaternization of octadecylamine with octyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete quaternization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a high yield and purity of the compound. The process involves strict control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trioctyloctadecan-1-aminium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and hydroxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted ammonium compounds.

Scientific Research Applications

N,N,N-Trioctyloctadecan-1-aminium has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is used in the preparation of liposomes and other vesicular structures for drug delivery and gene therapy.

    Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of N,N,N-Trioctyloctadecan-1-aminium involves its interaction with lipid bilayers and other molecular structures. The compound’s long hydrophobic chains allow it to insert into lipid membranes, disrupting their integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications where the compound targets microbial cell membranes.

Comparison with Similar Compounds

Tetraoctylammonium (CAS 19524-73-3)

  • Structure : Four octyl (C₈) groups attached to a central nitrogen.
  • Applications : Phase-transfer catalysis and ionic liquids due to its symmetrical structure and high lipophilicity .
  • Comparison : Unlike N,N,N-Trioctyloctadecan-1-aminium, tetraoctylammonium lacks a long octadecyl chain, reducing its ability to form micelles with large hydrophobic cores.

N,N,N-Trimethylhexadecan-1-aminium 4-methylbenzenesulfonate (CAS 138-32-9)

  • Structure : A hexadecyl (C₁₆) chain with three methyl groups and a tosylate counterion.
  • Applications : Laboratory research, particularly in organic synthesis, where the tosylate counterion enhances solubility in polar aprotic solvents .
  • Comparison : The shorter C₁₆ chain and smaller methyl groups reduce steric hindrance compared to trioctyloctadecan-1-aminium, making it more reactive in nucleophilic substitutions.

N-Benzyl-N,N-dimethyloctadecan-1-aminium (Nickelate Complex)

  • Structure : A benzyl group, two methyl groups, and an octadecyl chain paired with a nickel-dithiolate counterion.
  • Applications : Coordination chemistry and materials science, leveraging the aromatic benzyl group for π-π interactions in crystal packing .

Tri-n-octylamine (CAS 1116-76-3)

  • Structure : A tertiary amine with three octyl groups.
  • Applications : Solvent extraction of metal ions and acids due to its ability to form ion pairs .
  • Comparison : As a tertiary amine, it lacks the permanent positive charge of quaternary ammonium salts, limiting its use in ionic liquids or electrochemical applications.

Data Tables

Table 1: Structural Comparison of Quaternary Ammonium Salts

Compound Name CAS Number Molecular Formula Substituents Key Applications
This compound Not Provided C₄₂H₈₈N⁺ 3×C₈H₁₇, 1×C₁₈H₃₇ Surfactants, phase-transfer agents
Tetraoctylammonium 19524-73-3 C₃₂H₆₈N⁺ 4×C₈H₁₇ Ionic liquids, catalysis
N,N,N-Trimethylhexadecan-1-aminium tosylate 138-32-9 C₂₆H₄₉NO₃S 3×CH₃, 1×C₁₆H₃₃, tosylate Organic synthesis
N-Benzyl-N,N-dimethyloctadecan-1-aminium Not Provided C₂₇H₅₀N⁺ 1×C₆H₅CH₂, 2×CH₃, 1×C₁₈H₃₇ Coordination complexes

Table 2: Key Properties and Trends

Property This compound Tetraoctylammonium N,N,N-Trimethylhexadecan-1-aminium
Hydrophobicity Very High (C₁₈ chain) High (C₈ chains) Moderate (C₁₆ chain)
Solubility Low in water, high in organics Similar Moderate in polar solvents
Steric Hindrance High (bulky trioctyl groups) Moderate Low (small methyl groups)
Typical Counterion Likely chloride or bromide Variable Tosylate (enhanced solubility)

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